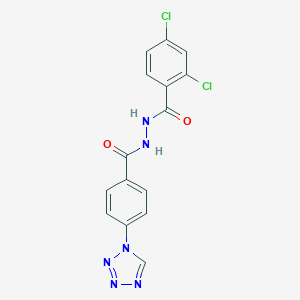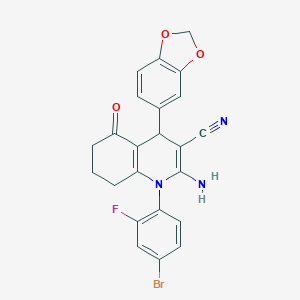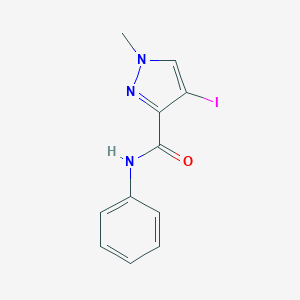![molecular formula C20H20BrNO5 B214329 5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214329.png)
5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BRD-9424 and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of BRD-9424 involves the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. By inhibiting HDAC activity, BRD-9424 can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BRD-9424 has been shown to have biochemical and physiological effects on cancer cells. It has been found to induce cell cycle arrest and apoptosis in certain types of cancer cells. This compound has also been shown to inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BRD-9424 in lab experiments is its specificity for HDAC inhibition. This compound has been found to selectively inhibit certain HDAC isoforms, which can be useful in studying the role of specific HDACs in cancer cell growth and proliferation. One limitation of using BRD-9424 in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of BRD-9424. One direction is to further investigate its potential applications in cancer treatment. This compound has shown promise in inhibiting the growth and proliferation of cancer cells, and further studies could explore its potential as a cancer therapy. Another direction is to study the effects of BRD-9424 on other biological processes, such as inflammation and neurodegeneration. This compound has been shown to have anti-inflammatory effects and could potentially be useful in treating inflammatory diseases. Overall, the study of BRD-9424 has the potential to lead to new insights into the mechanisms of cancer growth and proliferation, as well as other biological processes.
Méthodes De Synthèse
The synthesis of BRD-9424 has been reported in several studies. One such method involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate to form an intermediate compound. This intermediate is then reacted with 5-bromo-1,3-dihydro-2H-indol-2-one to obtain the final product, BRD-9424. Other methods involving different starting materials and reaction conditions have also been reported.
Applications De Recherche Scientifique
BRD-9424 has been studied for its potential applications in scientific research. It has been found to have activity against certain types of cancer cells, including breast cancer and leukemia. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Propriétés
Nom du produit |
5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C20H20BrNO5 |
Poids moléculaire |
434.3 g/mol |
Nom IUPAC |
5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxyindol-2-one |
InChI |
InChI=1S/C20H20BrNO5/c1-4-22-16-8-5-12(21)9-15(16)20(25,19(22)24)11-17(23)14-7-6-13(26-2)10-18(14)27-3/h5-10,25H,4,11H2,1-3H3 |
Clé InChI |
FAYYXDOUPCYAJC-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=C(C=C3)OC)OC)O |
SMILES canonique |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=C(C=C3)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214249.png)
![3,4-dihydroisoquinolin-2(1H)-yl[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B214250.png)
![4-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B214251.png)








![ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B214266.png)